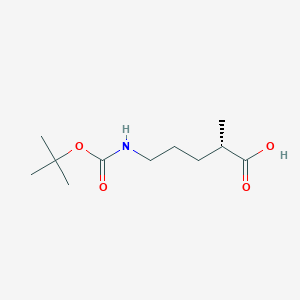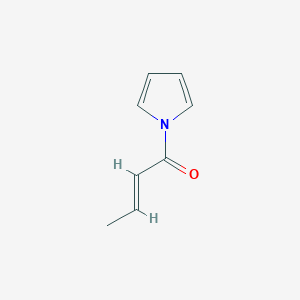
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is an organic compound that belongs to the class of enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. The compound features a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, attached to a butenone moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can be achieved through several methods, including:
Aldol Condensation: This method involves the reaction of pyrrole with an appropriate aldehyde or ketone under basic conditions to form the enone structure.
Wittig Reaction: The Wittig reaction can be used to form the double bond by reacting a phosphonium ylide with a carbonyl compound.
Heck Reaction: This palladium-catalyzed coupling reaction can be employed to form the carbon-carbon double bond between a halogenated pyrrole and an olefin.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(1H-Pyrrol-1-yl)prop-2-en-1-one: Similar structure with a shorter carbon chain.
(E)-1-(1H-Pyrrol-1-yl)hex-2-en-1-one: Similar structure with a longer carbon chain.
1-(1H-Pyrrol-1-yl)butan-1-one: Lacks the double bond in the enone moiety.
Uniqueness
(E)-1-(1H-Pyrrol-1-yl)but-2-en-1-one is unique due to its specific combination of a pyrrole ring and an enone moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
(E)-1-pyrrol-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H9NO/c1-2-5-8(10)9-6-3-4-7-9/h2-7H,1H3/b5-2+ |
Clave InChI |
SAFZJFJSZZPBOE-GORDUTHDSA-N |
SMILES isomérico |
C/C=C/C(=O)N1C=CC=C1 |
SMILES canónico |
CC=CC(=O)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


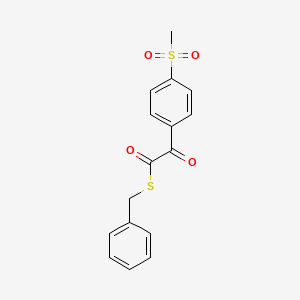
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
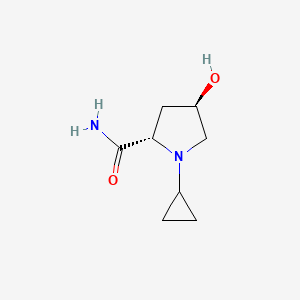

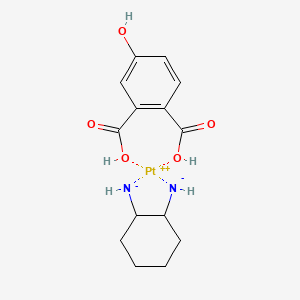

![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
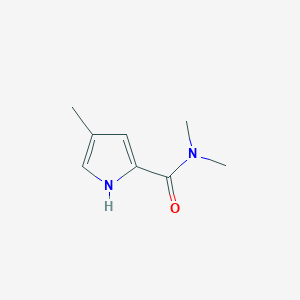
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)
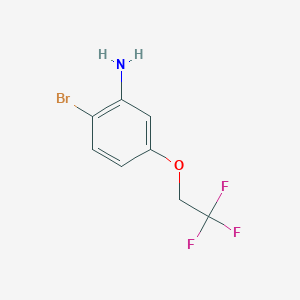
![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
![N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
